molecular formula C8H4F4O2 B13579697 2-(Difluoromethyl)-3,6-difluorobenzoic acid

2-(Difluoromethyl)-3,6-difluorobenzoic acid

Cat. No.: B13579697
M. Wt: 208.11 g/mol
InChI Key: GJTLANIGYVLGGH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,6-difluorobenzoic acid is an organic compound that belongs to the class of difluoromethylated benzoic acids. This compound is characterized by the presence of two fluorine atoms attached to the benzoic acid ring and an additional difluoromethyl group. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3,6-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into the benzoic acid framework. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. For example, the reaction of 3,6-difluorobenzoic acid with difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts, such as palladium or copper, can facilitate the difluoromethylation reactions, making the process more scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,6-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives .

Scientific Research Applications

2-(Difluoromethyl)-3,6-difluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,6-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This can result in the modulation of enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3,6-difluorobenzoic acid
  • 2-(Difluoromethyl)-4,5-difluorobenzoic acid
  • 2-(Difluoromethyl)-3,5-difluorobenzoic acid

Uniqueness

2-(Difluoromethyl)-3,6-difluorobenzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other difluoromethylated benzoic acids. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it valuable for various applications .

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

2-(difluoromethyl)-3,6-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O2/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,7H,(H,13,14)

InChI Key

GJTLANIGYVLGGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)F)C(=O)O)F

Origin of Product

United States

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